![molecular formula C12H11BrN2O2 B3197459 methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1005628-24-9](/img/structure/B3197459.png)

methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate

Descripción general

Descripción

Molecular Structure Analysis

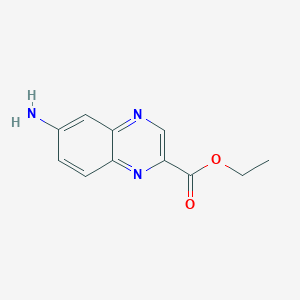

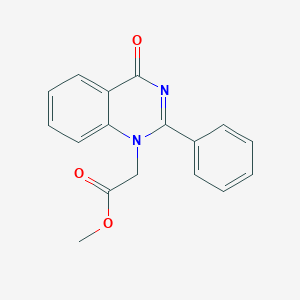

The molecular structure of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate consists of a benzoate ester linked to a pyrazole ring. The bromine atom is attached to the pyrazole moiety. The overall structure plays a crucial role in its biological activity .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including substitution reactions, ester hydrolysis, and potential cross-coupling reactions. Researchers have explored its reactivity in different contexts .

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that pyrazole-bearing compounds, including derivatives of methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate, possess potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania parasites.

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a major global health concern. The synthesized hydrazine-coupled pyrazole derivatives, including compound 13, also exhibit antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .

Starting Material for 1,4’-Bipyrazoles

Researchers have utilized 4-bromo-1H-pyrazole (a precursor to our compound) as a starting material for synthesizing 1,4’-bipyrazoles. These compounds find applications in various fields, including pharmaceuticals .

Allosteric Enhancers at A1 Adenosine Receptor

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile, a related compound, serves as a pharmaceutical intermediate. Additionally, benzoylthiophenes derived from pyrazoles act as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

1 H-Pyrazolo[3,4-b]pyridines

Starting with 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole, researchers have synthesized 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These compounds exhibit interesting biomedical properties .

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 3-[(4-bromopyrazol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-3-9(5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBIBXKTJLOQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3197397.png)

![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B3197399.png)

![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B3197465.png)

![N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3197478.png)